N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride
Description
N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride is a naphthalene-derived carboxamide featuring a 5-amino-2-hydroxyphenyl substituent. The compound’s structure includes a naphthalene core linked via a carboxamide group to an aromatic ring with hydroxyl (-OH) and amino (-NH₂) groups at the 2- and 5-positions, respectively. The hydrochloride salt enhances solubility, making it advantageous for pharmacological applications.
Properties
IUPAC Name |
N-(5-amino-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.ClH/c18-14-7-8-16(20)15(10-14)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13;/h1-10,20H,18H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGADAAJANZWPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride typically involves the reaction of 5-amino-2-hydroxybenzoic acid with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene moiety can intercalate into DNA, potentially disrupting its replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Compound 8c (-NO₂) showed the strongest activity against M. kansasii .
- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Improve solubility and H-bonding capacity. Compound 2a (-OCH₃) exhibited broad-spectrum anti-Staphylococcus activity .
- Halogen Substituents (e.g., -Cl): Increase lipophilicity and membrane penetration but may elevate cytotoxicity.
Positional Effects of Substituents
- Ortho-Substitution : Compounds with substituents in the ortho position (e.g., 2a, 4a) showed enhanced activity against M. marinum and S. aureus, likely due to steric effects optimizing target binding .
- Para-Substitution : Nitro groups in the para position (8c) favored activity against M. kansasii, suggesting target-specific electronic interactions .
- Amino-Hydroxy Combination: The target compound’s 5-amino-2-hydroxyphenyl group may synergize H-bonding and solubility, though its activity profile remains to be experimentally validated.
Cytotoxicity and Selectivity
- Compound 2a (-OCH₃) and 4a (-F) demonstrated low cytotoxicity against THP-1 cells (IC₅₀ > 100 µmol/L), indicating a favorable therapeutic index .
- Nitro-substituted compounds (e.g., 8c) may exhibit higher cytotoxicity due to reactive metabolite formation, a common issue with nitro groups .
- The hydrochloride salt in the target compound could further reduce cytotoxicity by improving aqueous solubility and minimizing non-specific membrane interactions.
Structural Analogues with Azo and Heterocyclic Modifications
- However, these compounds often exhibit higher logP (~6.44) and reduced solubility .
Biological Activity
N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a naphthalene core substituted with an amino and hydroxy group. This unique structure is believed to contribute to its biological activities. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 285.73 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including this compound. The compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Enterococcus faecalis | 32 µg/mL | |
| Clostridium difficile | 8 µg/mL |
The compound's efficacy was assessed using the broth microdilution method, demonstrating significant antibacterial properties that warrant further exploration for therapeutic applications.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies show that this compound can induce apoptosis in cancer cell lines, such as A549 (human lung cancer cells). The mechanism appears to involve the activation of caspases and modulation of apoptotic markers.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 12.5 | Caspase activation | |
| MDA-MB-231 | 15.8 | Induction of apoptosis |
The results indicate that this compound could serve as a promising candidate for further development in cancer therapy.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial strains.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using normal human cell lines, the compound exhibited low toxicity levels, indicating a favorable therapeutic index. This property is crucial for developing drugs with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
